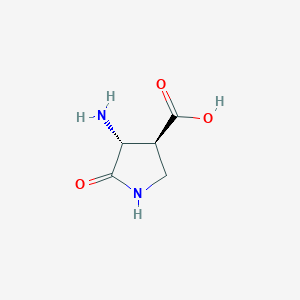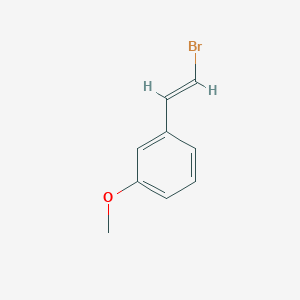
8-Iodo-3,4-dihydro-1,6-naphthyridin-2(1H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-Iodo-3,4-dihydro-1,6-naphthyridin-2(1H)-one is a synthetic organic compound belonging to the naphthyridine family. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of an iodine atom at the 8th position and a carbonyl group at the 2nd position makes this compound unique and potentially useful in various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 8-Iodo-3,4-dihydro-1,6-naphthyridin-2(1H)-one typically involves the iodination of a precursor naphthyridine compound. A common synthetic route may include:
Starting Material: 3,4-dihydro-1,6-naphthyridin-2(1H)-one.
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
8-Iodo-3,4-dihydro-1,6-naphthyridin-2(1H)-one can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other functional groups through nucleophilic substitution.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.
Coupling Reactions: The iodine atom can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or thiolates.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and appropriate ligands.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield azido or thiol derivatives, while coupling reactions can produce biaryl compounds.
Aplicaciones Científicas De Investigación
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the development of biologically active compounds, such as enzyme inhibitors or receptor ligands.
Medicine: Exploration as a lead compound for drug development, particularly in targeting specific biological pathways.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 8-Iodo-3,4-dihydro-1,6-naphthyridin-2(1H)-one would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the iodine atom and the carbonyl group can influence its binding affinity and specificity towards these targets.
Comparación Con Compuestos Similares
Similar Compounds
3,4-Dihydro-1,6-naphthyridin-2(1H)-one: Lacks the iodine atom, which may result in different reactivity and biological activity.
8-Bromo-3,4-dihydro-1,6-naphthyridin-2(1H)-one: Similar structure but with a bromine atom instead of iodine, potentially leading to different chemical properties.
8-Chloro-3,4-dihydro-1,6-naphthyridin-2(1H)-one: Contains a chlorine atom, which may affect its reactivity and applications.
Uniqueness
The presence of the iodine atom in 8-Iodo-3,4-dihydro-1,6-naphthyridin-2(1H)-one makes it unique compared to its halogenated counterparts. Iodine’s larger atomic size and different electronic properties can influence the compound’s reactivity, making it suitable for specific chemical transformations and applications.
Propiedades
Fórmula molecular |
C8H7IN2O |
|---|---|
Peso molecular |
274.06 g/mol |
Nombre IUPAC |
8-iodo-3,4-dihydro-1H-1,6-naphthyridin-2-one |
InChI |
InChI=1S/C8H7IN2O/c9-6-4-10-3-5-1-2-7(12)11-8(5)6/h3-4H,1-2H2,(H,11,12) |
Clave InChI |
ZPCGKMKLTMYKOM-UHFFFAOYSA-N |
SMILES canónico |
C1CC(=O)NC2=C(C=NC=C21)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(3R,5S,8S)-8-cyclohexyl-N-[(1R,2S)-1-(cyclopropylsulfonylcarbamoyl)-2-ethenylcyclopropyl]-18-methoxy-13,13-dimethyl-22-(methylamino)-7,10-dioxo-2,11-dioxa-6,9,21-triazatetracyclo[15.6.2.1^{3,6.0^{20,24]hexacosa-1(23),17(25),18,20(24),21-pentaene-5-carboxamide](/img/structure/B13648506.png)



![6-phenyl-5H-[1,3]dioxolo[4,5-f]benzimidazole](/img/structure/B13648529.png)
![6-Bromo-3-chloro-8-methyl-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B13648546.png)

![benzyl N-{[1-(2-hydroxyethyl)cyclopropyl]methyl}carbamate](/img/structure/B13648572.png)
![(2R)-2-{[(pyridin-2-yl)methyl]amino}propanoicaciddihydrochloride](/img/structure/B13648593.png)

